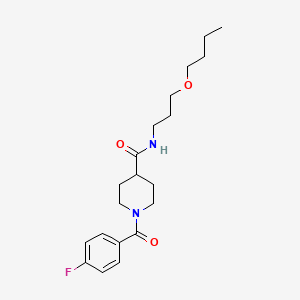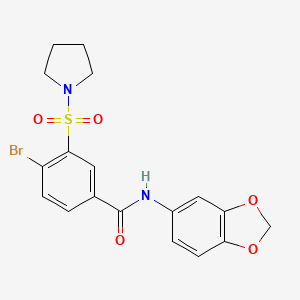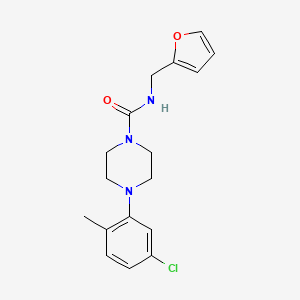
N-(3-butoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
説明
Synthesis Analysis
Synthesis of piperidine derivatives often involves condensation reactions, utilizing carbamimide and aromatic acids as precursors in the presence of activating agents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This method provides a pathway to create various piperidine-based compounds, potentially including the target compound by substituting the appropriate fluoro-benzoyl and butoxypropyl components (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques like LCMS, NMR (1H, 13C), IR, and single crystal XRD data. These methods allow for the detailed characterization of the compound, including its crystallization in specific systems and confirmation of molecular geometry through intermolecular interactions and stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, including nucleophilic substitution and cyclization, to yield complex structures with potential biological activity. The functional groups attached to the piperidine core can significantly influence its reactivity and interaction with biological targets, thus affecting its pharmacological profile (Babu et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure and intermolecular forces within the compound. X-ray diffraction studies can reveal these details, providing insights into the compound's physical characteristics and stability (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity with other chemical entities, are determined by the nature of substituents on the piperidine ring and the overall molecular structure. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activities (Babu et al., 2015).
科学的研究の応用
Development of Fluorine-18-labeled Compounds
Fluorinated derivatives of WAY 100635 were synthesized for radiolabeling with fluorine-18, offering potential applications in imaging and receptor studies. These derivatives, such as [18F]FCWAY and [18F]FBWAY, have been evaluated for their biological properties in rats, showing promise for assessing dynamic changes in serotonin levels and for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis and Properties of Aromatic Polyamides
Research on the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links has been conducted, demonstrating the potential for creating materials with high thermal stability and good solubility in polar solvents. This research contributes to the development of polymers with desirable mechanical and thermal properties (Hsiao & Yu, 1996).
Pharmacological Evaluation of Constrained Butyrophenones
Conformationally restricted butyrophenones have been synthesized and evaluated for their potential as atypical antipsychotic agents. These compounds show mixed dopaminergic and serotoninergic affinities, providing insights into the design of new therapeutic agents for psychiatric disorders (Raviña et al., 1999).
Antipsychotic Potential of Benzamides
A series of benzamides with potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties were synthesized, highlighting the potential of these compounds as antipsychotics. This research provides a basis for the development of medications with balanced receptor profiles and reduced side effects (Yang et al., 2016).
Orexin Receptor Antagonists for Eating Disorders
The role of orexin-1 receptor mechanisms in compulsive food consumption has been studied, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
特性
IUPAC Name |
N-(3-butoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-2-3-14-26-15-4-11-22-19(24)16-9-12-23(13-10-16)20(25)17-5-7-18(21)8-6-17/h5-8,16H,2-4,9-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLMBRITGLSDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
![2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4580819.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B4580826.png)
![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)

![2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4580850.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4580858.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580867.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580878.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4580886.png)